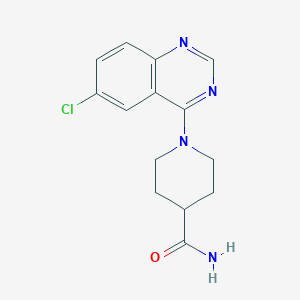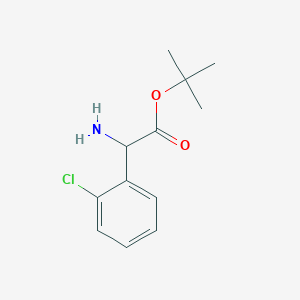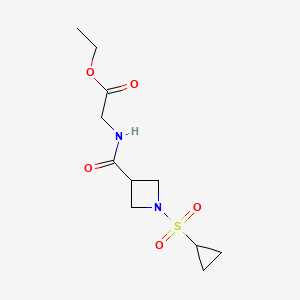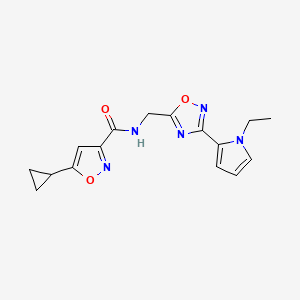
2-(4-(4-(4-Chlorphenyl)-5-(Trifluormethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C18H14ClF3N4O3 and its molecular weight is 426.78. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl)-3-hydroxyphenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese und Pharmazeutische Chemie
Diese Verbindung zeigt ein interessantes Potenzial in der organischen Synthese und pharmazeutischen Chemie. Forscher haben ihre Reaktivität und Funktionalisierung untersucht, um neuartige Derivate mit verschiedenen biologischen Aktivitäten zu erzeugen. Einige wichtige Aspekte umfassen:
- Defluorierende Annulation:
- Eine kürzlich veröffentlichte Studie berichtete über eine chemo- und regioselektive defluorierende [3 + 3]-Annulation von (Trifluormethyl)alkenen und Pyrazolonen, die zur Bildung von 6-Fluor-1,4-dihydropyrano[2,3-c]pyrazolen führt. Diese Reaktion bietet milde Bedingungen, einen breiten Substratspektrum und eine Produktion im Grammmaßstab.
S-Trifluormethylierungsreaktionen
- Die Struktur der Verbindung deutet auf ein Potenzial für S-Trifluormethylierungsreaktionen hin. Arylthiolatanionen können mit Trifluormethylphenylsulfon Elektronendonor-Akzeptor (EDA)-Komplexe bilden, die intramolekulare Einzelelektronentransfer (SET)-Reaktionen unter sichtbarer Lichtbestrahlung ermöglichen. Dieser Prozess könnte zu S-trifluormethylierten Produkten führen .
Biochemische Forschung und Proteomik
- 2-(4-Chlorphenyl)acetohydrazid ist als biochemisches Reagenz für die Proteomforschung erhältlich. Seine Summenformel ist C8H9ClN2O mit einem Molekulargewicht von 184,62 g/mol .
Eigenschaften
IUPAC Name |
2-[4-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O3/c19-10-3-1-9(2-4-10)15-16(25-26-17(15)18(20,21)22)12-6-5-11(7-13(12)27)29-8-14(28)24-23/h1-7,27H,8,23H2,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJMISRIGIUERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-chloro-N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2562671.png)


![9-(3-chlorophenyl)-1-methyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2562678.png)

![5-Bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2562681.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2562682.png)
![4-[benzyl(methyl)sulfamoyl]-N-[(2Z)-6-acetamido-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2562685.png)



![6-Bromoimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2562691.png)
